Methylprednisolone acetate
Overview
Description
Methylprednisolone acetate is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used to treat a variety of conditions, including arthritis, severe allergic reactions, certain cancers, and immune system disorders . The compound is a derivative of prednisolone and is known for its higher potency compared to prednisone .
Mechanism of Action
Target of Action
Methylprednisolone acetate, also known as Depo-Medrol, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors, which are found in almost every cell in the body . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound works by binding to the glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Biochemical Pathways
Upon binding to its target, this compound influences several biochemical pathways. It up-regulates enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . It also modulates the synthesis and release of several chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and platelet-activating factor .
Pharmacokinetics
This compound is well absorbed and extensively converted to free methylprednisolone after intravenous and intramuscular administration . It is primarily metabolized in the liver, kidney, and tissues via the CYP3A4 enzyme . The elimination half-life of methylprednisolone is approximately 1.8-2.6 hours, and it is excreted in the urine .
Result of Action
The result of this compound’s action is a reduction in inflammation and immune responses. This is exhibited by its effectiveness in quickly reducing inflammation during acute flares . It is primarily prescribed for its anti-inflammatory and immunosuppressive effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as the patient’s health status, age, and genetic makeup can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Methylprednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, and as such, it has biochemical effects that may interfere with the interpretation of biochemistry test results .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a glucocorticoid, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylprednisolone acetate can be synthesized from pregnenolone acetate through a series of chemical reactions, including epoxidation, oxidation, reduction, dehydrogenation, and methylation . The process involves the following steps:
Epoxidation: Pregnenolone acetate is converted to an epoxide.
Oxidation: The epoxide is oxidized to form a ketone.
Reduction: The ketone undergoes reduction to form a hydroxyl group.
Dehydrogenation: The hydroxyl group is dehydrogenated to form a double bond.
Methylation: The final step involves methylation to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the preparation of a suspension injection composition. This composition typically contains this compound, polyethylene glycol, polyvinylpyrrolidone, carboxymethylcellulose sodium, polysorbate, sodium dihydrogen phosphate, disodium hydrogen phosphate, benzyl alcohol, and water . The suspension is sterilized using moist heat or autoclaving to ensure stability and sterility .
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Scientific Research Applications
Methylprednisolone acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:
Comparison with Similar Compounds
Methylprednisolone acetate is similar to other corticosteroids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone. it is unique in its higher potency and reduced tendency to induce sodium and water retention compared to prednisolone . The following are some similar compounds:
Prednisolone: A glucocorticoid with anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A naturally occurring glucocorticoid used in replacement therapy for adrenal insufficiency.
Dexamethasone: A potent synthetic glucocorticoid with minimal mineralocorticoid activity.
Betamethasone: A synthetic glucocorticoid with strong anti-inflammatory effects.
This compound stands out due to its balanced profile of high potency and reduced side effects, making it a preferred choice in many therapeutic applications.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHSZGDDKCEHR-LFYFAGGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023302 | |
Record name | Methylprednisolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-36-1 | |
Record name | Methylprednisolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone acetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylprednisolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylprednisolone 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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